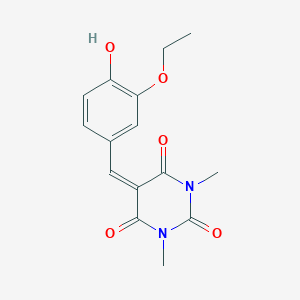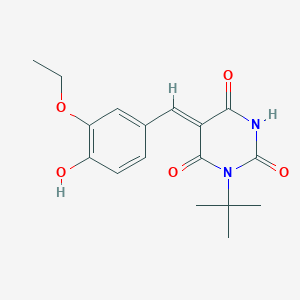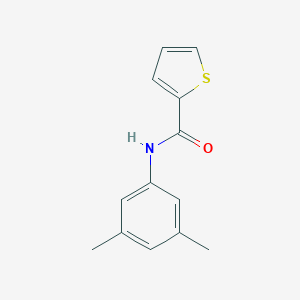
4-bromo-N-(4-methoxybenzyl)benzamide
Vue d'ensemble
Description
4-Bromo-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C15H14BrNO2. It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 4-position and a 4-methoxybenzyl group at the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methoxybenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoyl chloride and 4-methoxybenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-bromobenzoyl chloride is added dropwise to a solution of 4-methoxybenzylamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of 4-bromo-N-(4-formylbenzyl)benzamide or 4-bromo-N-(4-carboxybenzyl)benzamide.
Reduction: Formation of 4-bromo-N-(4-methoxybenzyl)benzylamine or 4-bromo-N-(4-methoxybenzyl)benzyl alcohol.
Applications De Recherche Scientifique
4-Bromo-N-(4-methoxybenzyl)benzamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Biological Studies: Used in studies to understand the interaction of benzamide derivatives with biological targets.
Material Science:
Mécanisme D'action
The mechanism of action of 4-bromo-N-(4-methoxybenzyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a 4-methoxybenzyl group.
4-Methoxybenzyl bromide: Lacks the benzamide moiety but contains the 4-methoxybenzyl group.
4-Bromobenzamide: Contains the bromine substituent but lacks the 4-methoxybenzyl group.
Uniqueness
4-Bromo-N-(4-methoxybenzyl)benzamide is unique due to the presence of both the bromine atom and the 4-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can provide distinct properties compared to its analogs, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
4-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCQTPDSYQZNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330668 | |
| Record name | 4-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346690-23-1 | |
| Record name | 4-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)benzamide](/img/structure/B398377.png)
![5-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398378.png)



![Methyl 2-(1-adamantyl)-2-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]acetate](/img/structure/B398387.png)
![Methyl 1-adamantyl[(diphenylacetyl)amino]acetate](/img/structure/B398388.png)
![2-[(8-Nitroquinolin-5-yl)amino]ethanol](/img/structure/B398391.png)
![3-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B398392.png)



![[[Amino-(4-bromophenyl)methylidene]amino] 4-tert-butylbenzoate](/img/structure/B398397.png)
